molecular formula C17H35NO3Si B14018430 (R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide

(R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide

Cat. No.: B14018430
M. Wt: 329.5 g/mol
InChI Key: YNZGMOYLXGPRPE-OFAQMXQXSA-N
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Description

(R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a triisopropylsilyl ether group attached to a hex-4-enamide backbone. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hex-4-enamide Backbone: The initial step involves the preparation of the hex-4-enamide backbone through a series of reactions, including the formation of an amide bond.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through nucleophilic substitution reactions, often using reagents such as methyl iodide and sodium methoxide.

    Attachment of the Triisopropylsilyl Ether Group: The final step involves the protection of the hydroxyl group with a triisopropylsilyl chloride reagent in the presence of a base such as imidazole.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as flash chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or triisopropylsilyl ether groups, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a range of chemical transformations, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • (R,E)-N-Methoxy-N-methyl-3-((tert-butyldimethylsilyl)oxy)hex-4-enamide
  • (R,E)-N-Methoxy-N-methyl-3-((trimethylsilyl)oxy)hex-4-enamide
  • (R,E)-N-Methoxy-N-methyl-3-((triethylsilyl)oxy)hex-4-enamide

Uniqueness

(R,E)-N-Methoxy-N-methyl-3-((triisopropylsilyl)oxy)hex-4-enamide is unique due to the presence of the triisopropylsilyl ether group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other similar compounds with different silyl protecting groups.

Properties

Molecular Formula

C17H35NO3Si

Molecular Weight

329.5 g/mol

IUPAC Name

(E,3R)-N-methoxy-N-methyl-3-tri(propan-2-yl)silyloxyhex-4-enamide

InChI

InChI=1S/C17H35NO3Si/c1-10-11-16(12-17(19)18(8)20-9)21-22(13(2)3,14(4)5)15(6)7/h10-11,13-16H,12H2,1-9H3/b11-10+/t16-/m0/s1

InChI Key

YNZGMOYLXGPRPE-OFAQMXQXSA-N

Isomeric SMILES

C/C=C/[C@@H](CC(=O)N(C)OC)O[Si](C(C)C)(C(C)C)C(C)C

Canonical SMILES

CC=CC(CC(=O)N(C)OC)O[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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